Reactive Red 1

Description

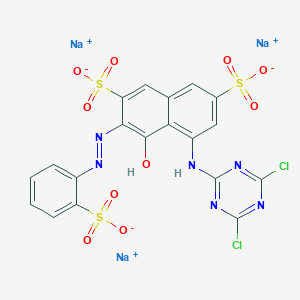

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N6O10S3.3Na/c20-17-23-18(21)25-19(24-17)22-11-7-9(38(29,30)31)5-8-6-13(40(35,36)37)15(16(28)14(8)11)27-26-10-3-1-2-4-12(10)39(32,33)34;;;/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEHHPFEQLDFCN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl2N6Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90889664 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17752-85-1 | |

| Record name | Procion Brilliant Red M-2BS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017752851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE RED 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U25W4C358T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Degradation and Remediation Strategies for Reactive Red Dyes

Biological Treatment Approaches

Biological treatment methods offer an environmentally sustainable and cost-effective alternative for the degradation of reactive dyes like Reactive Red 1. These approaches harness the metabolic capabilities of various organisms to break down the complex dye molecules into simpler, less toxic compounds.

Microbial Biodegradation Mechanisms

The core of microbial degradation of azo dyes such as this compound lies in the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This process is primarily enzymatic and can occur under different environmental conditions.

The breakdown of azo dyes generally commences with the reduction of the azo bonds, a process that is most efficient under anaerobic or microaerophilic (low oxygen) conditions. mdpi.comnih.gov Oxygen can act as an inhibitor in this initial step because it competes with the azo dye as an electron acceptor, potentially hindering the electron transfer necessary for azo bond reduction. nih.gov This reductive cleavage breaks the dye molecule into smaller aromatic amines, which may still be toxic. nih.gov

Following the initial anaerobic phase, a subsequent aerobic (oxygen-rich) treatment is often necessary for the complete mineralization of the aromatic amines produced. mdpi.comnih.gov Under aerobic conditions, oxidative enzymes can effectively degrade these intermediate compounds. nih.gov This sequential anaerobic-aerobic process has been shown to be a promising approach for the complete degradation of azo dyes and the detoxification of textile effluents. nih.gov For instance, a continuous anaerobic/aerobic reactor system achieved 100% decolorization of Reactive Red, with the anaerobic stage accounting for 96% of the color removal. sciepub.com

A variety of individual bacterial strains and consortia have demonstrated the ability to decolorize and degrade Reactive Red dyes. Mixed bacterial cultures are often more effective than single strains because they possess a wider range of enzymes that can attack the dye molecule at multiple points. preprints.org

Several bacterial species have been identified for their efficacy in degrading Reactive Red dyes:

Pseudomonas aeruginosa : This species has been shown to be a potent degrader of Reactive Red dyes. researchgate.netnih.gov Studies have demonstrated its ability to decolorize Reactive Red BS (C.I. 111) by 91% within 5.5 hours under a wide pH range (5.0-10.5) and temperatures of 30-40°C. nih.gov Another study found that P. aeruginosa was the most efficient among fifteen bacterial strains in degrading the textile azo dye Brown 703. mdpi.com A consortium including P. aeruginosa MM01, Enterobacter sp. MM05, and Serratia marcescens MM06 was capable of decolorizing Reactive Red 120. nih.govaimspress.com

Enterobacter sp. : Strains of Enterobacter have been shown to effectively decolorize Reactive Red dyes, particularly under anaerobic conditions. tci-thaijo.org Enterobacter sp. azol was identified as the best decolorizer among four facultative bacterial species, removing up to 90% of Reactive Red 195 within two days. tci-thaijo.org A consortium containing Enterobacter sp. was also successful in degrading Reactive Red 120. nih.govbiorxiv.org

Serratia marcescens : This bacterium has been identified as a key component in consortia that degrade Reactive Red dyes. nih.govaimspress.combiorxiv.org While some studies have shown moderate decolorization by Serratia sp. alone, its synergistic action within a consortium with Pseudomonas aeruginosa and Enterobacter sp. led to the complete mineralization of Reactive Red 120. biorxiv.orgresearchgate.net

Rhizobium radiobacter : A strain identified as Rhizobium radiobacter MTCC 8161 demonstrated the ability to decolorize Reactive Red 141 by 90% under static anoxic conditions. chem-soc.siresearchgate.net This strain was also capable of degrading various other types of textile dyes. chem-soc.siresearchgate.net

Bacillus subtilis : This species has been reported to degrade different Reactive Red dyes. nih.gov One strain, SVM1, achieved 93% decolorization of Reactive Red ME4BL within 42 hours. sciepub.comsciepub.com Another study showed that Bacillus subtilis could degrade Reactive Red M5B, with peroxidase being the key enzyme. sphinxsai.comresearchgate.net

Table 1: Decolorization Efficiency of Various Bacterial Strains on Reactive Red Dyes

| Bacterial Strain/Consortium | Reactive Dye | Decolorization Efficiency (%) | Time | Key Conditions |

| Pseudomonas aeruginosa NGKCTS | Reactive Red BS (C.I. 111) | 91 | 5.5 hours | pH 5.0-10.5, 30-40°C, Static |

| Enterobacter sp. azol | Reactive Red 195 | 90 | 2 days | Anaerobic |

| Rhizobium radiobacter MTCC 8161 | Reactive Red 141 | 90 | Not Specified | Static anoxic, pH 7.0, 30°C |

| Bacillus subtilis strain SVM1 | Reactive Red ME4BL | 93 | 42 hours | pH 8, 37°C |

| Consortium JR3 (P. aeruginosa, Enterobacter sp., S. marcescens) | Reactive Red 120 | 92.79 | Not Specified | pH 8.29, 34.5°C |

| Brevibacillus laterosporus & Galactomyces geotrichum Consortium | Reactive Red 198 | 92 | 18 hours | pH 7, 40°C, Static |

This table is interactive. Click on the headers to sort the data.

The biodegradation of Reactive Red dyes is facilitated by a suite of microbial enzymes, primarily categorized as reductive and oxidative enzymes. nih.gov

Reductive Enzymes : Azoreductases are the key enzymes responsible for the initial cleavage of the azo bond under anaerobic or microaerophilic conditions. nih.govbhu.ac.in These enzymes utilize electron donors like NADH or NADPH to reduce the azo bond, resulting in the formation of colorless aromatic amines. nih.govbhu.ac.in NADH-DCIP reductase is another reductive enzyme implicated in the decolorization process. nih.gov The induction of these reductive enzymes is a crucial first step in the breakdown of the dye molecule. nih.gov

Oxidative Enzymes : Following the initial reductive cleavage, oxidative enzymes such as laccases, tyrosinases, and peroxidases (like lignin (B12514952) peroxidase and manganese peroxidase) play a vital role in the degradation of the resulting aromatic amines under aerobic conditions. mdpi.comnih.govndpublisher.in These enzymes catalyze the oxidation and cleavage of the aromatic rings, leading to the complete mineralization of the dye byproducts. nih.govtandfonline.com The combined action of both reductive and oxidative enzymes in a sequential manner is essential for the effective and complete biodegradation of Reactive Red dyes. nih.govrsc.org

Phytoremediation Technologies

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or stabilize environmental contaminants, including textile dyes. Certain aquatic plants have shown potential for the remediation of water contaminated with Reactive Red dyes.

Salvinia sps. : Research on the phytoremediation of textile dyes has explored the use of various aquatic plants. While specific data on Salvinia sps. and this compound is not extensively detailed in the provided context, the principle of phytoremediation involves the uptake and subsequent metabolic breakdown of the dye by the plant's enzymatic systems. Plants can also promote microbial degradation in the root zone. Further research is needed to fully evaluate the efficacy and mechanisms of Salvinia sps. in the remediation of this compound.

Bioreactor Configurations and Optimization for Biodegradation

The efficiency of microbial degradation of Reactive Red dyes can be significantly enhanced through the use of specialized bioreactors and the optimization of operational parameters.

Upflow Anaerobic Sludge Bed (UASB) Reactors : UASB reactors are a type of anaerobic bioreactor that has been successfully employed for the treatment of various industrial wastewaters, including those from the textile industry. The design of a UASB reactor allows for the retention of a high concentration of microbial biomass, which is crucial for the efficient anaerobic degradation of azo dyes. The upflow movement of wastewater through a blanket of granular sludge facilitates close contact between the microorganisms and the dye molecules, promoting the reductive cleavage of the azo bonds.

Optimization : The performance of bioreactors for dye degradation is influenced by several factors. Optimizing parameters such as pH, temperature, nutrient supplementation, and hydraulic retention time is critical for maximizing decolorization and degradation rates. sci-hub.seniscpr.res.in For instance, studies have shown that neutral to slightly alkaline pH and mesophilic temperatures (30-40°C) are often optimal for the bacterial degradation of Reactive Red dyes. researchgate.netsciepub.com The addition of a carbon source like glucose can also enhance decolorization by providing the necessary electrons for the reductive cleavage of the azo bond. nih.gov Integrated systems, such as a combination of advanced oxidation processes (AOPs) with a biological reactor, can also be optimized to achieve higher treatment efficiency. sci-hub.se

Process Variables and Kinetic Studies

The degradation efficiency of reactive red dyes is significantly influenced by various process variables, including pH, temperature, initial dye concentration, and catalyst dosage. Kinetic studies are crucial for understanding the rate at which these degradation processes occur, which is essential for designing and optimizing treatment systems.

The degradation of Reactive Red 120 (RR-120) by Bacillus cohnii RAPT1, for instance, was found to be optimal at a pH of 8.0 and a temperature of 35°C for an initial dye concentration of 200 ppm. nih.gov Under these conditions, complete removal of the dye was achieved within 4 hours. nih.gov The biodegradation kinetics for this process followed a second-order model. nih.gov Similarly, studies on the photo-Fenton degradation of a reactive red dye revealed that optimal removal is achieved at a pH of 3, a temperature of 60°C, and an irradiation time of 90 minutes. bibliotekanauki.pl

The kinetics of dye degradation are often described by pseudo-first-order or pseudo-second-order models. For the Fenton oxidation of Reactive Red SBE, the process was described by a pseudo-first-order kinetic model. researchgate.net The discoloration of RR-120 solutions using various iron salts in Fenton and photo-Fenton processes also fit a pseudo-first-order reaction model. scielo.org.mx In the case of the Sono-Nano-Fenton process for degrading Reactive Red 198 (RR-198), the removal process was found to follow pseudo-first-order kinetics and the Langmuir-Hinshelwood model. nih.gov

Interactive Table: Optimal Conditions and Kinetic Data for Reactive Red Dye Degradation

| Dye | Degradation Method | Optimal pH | Optimal Temperature (°C) | Kinetic Model | Rate Constant (k) | Ref |

|---|---|---|---|---|---|---|

| Reactive Red 120 | Biodegradation (Bacillus cohnii) | 8.0 | 35 | Second-order | 0.084 L/(mg·day) | nih.gov |

| Reactive Red 198 | Sono-Nano-Fenton | - | - | Pseudo-first-order | - | nih.gov |

| Reactive Red 120 | Photo-Fenton (FeSO₄) | ~3 | - | Pseudo-first-order | 0.021 min⁻¹ (Discoloration) | scielo.org.mx |

| Reactive Red 120 | Fenton (FeSO₄) | ~3 | - | Pseudo-first-order | 0.020 min⁻¹ (Discoloration) | scielo.org.mx |

| Reactive Red Dye | Photo-Fenton | 3 | 60 | - | - | bibliotekanauki.pl |

| Remazol Red RB | Fenton/Photo-Fenton | - | - | Pseudo-first-order | - | ufsm.br |

Abiotic-Biotic Degradation Pathways

The complete mineralization of complex dye molecules often requires a combination of different degradation mechanisms. Abiotic-biotic degradation is a sequential process where an initial abiotic (non-biological) treatment breaks down the complex structure of the dye, making the resulting intermediates more susceptible to subsequent biotic (biological) degradation. rsc.orgrsc.org Environmental degradation mechanisms are broadly classified as abiotic, which involves transformations from non-living stimuli like light or chemicals, and biotic, which involves consumption by organisms like microbes. rsc.orgrsc.org In natural settings, these two mechanisms often work in tandem to enhance the breakdown of complex substances. rsc.orgrsc.org

A study on the degradation of Reactive Red 272 in an anaerobic bioreactor demonstrated this combined pathway. researchgate.net The degradation mechanism was identified as a two-step process: an initial abiotic phase involving adsorption onto activated carbon, followed by a biotic phase of biodegradation by a consortium of microorganisms. researchgate.net The initial reduction of the azo bond, a key step in decolorization, is often an abiotic process, which then leads to the formation of aromatic amines. nih.gov These aromatic amines can then be mineralized by microorganisms under aerobic conditions. nih.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).

Ozonation and Peroxone Systems (O₃/H₂O₂)

Ozonation is an effective method for decolorizing reactive dyes by oxidatively cleaving their chromophores. The efficiency of ozonation is highly dependent on pH. pjoes.com At acidic pH, ozone tends to react selectively as a molecule, whereas at alkaline pH, it decomposes to form highly reactive and non-selective hydroxyl radicals, which can accelerate the degradation of a wider range of organic compounds. mui.ac.ir

For the degradation of Reactive Red 198 (RR-198), increasing the solution pH from 6 to 10 enhanced the color removal from 93% to 99% in a single ozonation process. mui.ac.ir The combination of ozone with hydrogen peroxide (H₂O₂), known as the peroxone process, can further enhance degradation efficiency by promoting the generation of hydroxyl radicals. d-nb.info In the treatment of RR-198, the degradation rate increased with an increasing H₂O₂ concentration, with an optimal H₂O₂ dose found to be 0.03 mol/L for a dye concentration of 200 mg/L. mui.ac.ir The peroxone system generally achieves higher color and Chemical Oxygen Demand (COD) removal in the same reaction time compared to ozonation alone. researchgate.net

Interactive Table: Comparison of Ozonation and Peroxone for Reactive Red 198 Degradation

| Process | Initial Dye Conc. (mg/L) | pH | Reaction Time (min) | Color Removal (%) | COD Removal (%) | Ref |

|---|---|---|---|---|---|---|

| Ozonation (O₃) | 200 | 10 | 40 | 99 | - | mui.ac.ir |

| Peroxone (O₃/H₂O₂) | 200 | 9 | 40 | - | - | researchgate.net |

| Ozonation (O₃) | - | - | 40 | - | 59 (related to BOD/COD ratio) | mui.ac.ir |

| Peroxone (O₃/H₂O₂) | - | - | 40 | - | 63 (related to BOD/COD ratio) | mui.ac.ir |

Fenton and Photo-Fenton Oxidation

Fenton and photo-Fenton processes are highly efficient AOPs for degrading recalcitrant organic pollutants. The Fenton reaction utilizes ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light, which facilitates the photoreduction of Fe³⁺ back to Fe²⁺, thus sustaining the catalytic cycle and generating additional radicals.

Studies on Reactive Red 198 (RR-198) have shown that the photo-Fenton process is generally more efficient than the Fenton process. oaji.netijhse.ir Optimal conditions for RR-198 removal using the photo-Fenton process were found to be a pH of 3, an Fe(II) concentration of 10 mg/L, and an H₂O₂ concentration of 50 mg/L, achieving 98.82% dye removal in just 15 minutes. oaji.netijhse.ir For the degradation of Reactive Red 120 (RR-120), both Fenton and photo-Fenton processes effectively removed color, with the photo-Fenton process achieving a significantly higher degree of mineralization (COD removal). scielo.org.mx The photo-Fenton process resulted in 85% COD removal compared to 40% for the standard Fenton process. scielo.org.mx

Interactive Table: Optimal Conditions for Fenton and Photo-Fenton Degradation of Reactive Red Dyes

| Dye | Process | Optimal pH | Fe(II) Conc. (mg/L) | H₂O₂ Conc. (mg/L) | Removal Efficiency (%) | Ref |

|---|---|---|---|---|---|---|

| Reactive Red 198 | Photo-Fenton | 3 | 10 | 50 | 98.82 (in 15 min) | oaji.netijhse.ir |

| Reactive Red 198 | Fenton | 3 | 100 | 50 | 67.5 | oaji.net |

| Reactive Red 120 | Photo-Fenton | ~3 | - | - | ~100 (Color), 85 (COD) | scielo.org.mx |

| Reactive Red 120 | Fenton | ~3 | - | - | ~100 (Color), 40 (COD) | scielo.org.mx |

| Reactive Red Dye | Photo-Fenton | 3 | 20 | 78 | 100 (in 90 min) | bibliotekanauki.pl |

Persulfate Oxidation

Persulfate-based AOPs have emerged as a promising alternative for water treatment, utilizing sulfate (B86663) radicals (SO₄⁻•), which have a high redox potential and a longer half-life compared to hydroxyl radicals. acs.org Persulfate (S₂O₈²⁻) can be activated by heat, UV radiation, or transition metals to generate these powerful oxidizing radicals. sciencepg.com

The degradation of Reactive Red 198 (RR-198) via persulfate oxidation was found to be highly effective, outperforming both ozone and peroxone systems in color and COD removal under similar reaction times. mui.ac.irresearchgate.net The efficiency of the process is influenced by temperature, pH, and persulfate dosage. For RR-198, increasing the persulfate dose from 4 mmol to 12 mmol increased color removal from 55% to 97% and COD removal from 30% to 67%. mui.ac.ir The optimal pH for this process was found to be around 9. mui.ac.ir Similarly, the heat-activated persulfate method was effective for decolorizing Reactive Red 239, with efficiency increasing with temperature up to 55°C and with higher persulfate concentrations. sciencepg.com The highest decolorization was achieved at an acidic pH of 3. sciencepg.com

Interactive Table: Research Findings on Persulfate Oxidation of Reactive Red Dyes

| Dye | Activation Method | Optimal pH | Persulfate Conc. | Temperature (°C) | Removal Efficiency | Ref |

|---|---|---|---|---|---|---|

| Reactive Red 198 | Thermal | 9 | 12 mM | 70 | 97% Color, 67% COD | mui.ac.ir |

| Reactive Red 239 | Thermal | 3 | - | 55 | 89.67% Decolorization | sciencepg.com |

| Reactive Red 198 | - | Alkaline | 12 mM | Higher Temp | Higher color & COD removal | researchgate.net |

Photocatalytic Degradation (e.g., UV/TiO₂, Photocatalytic Ozonation)

Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) is a well-established AOP. When TiO₂ is irradiated with photons of sufficient energy (e.g., UV light), it generates electron-hole pairs, which react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that degrade organic pollutants. qut.edu.au

The photocatalytic degradation of Reactive Red 120 in a TiO₂/UV system has been successfully demonstrated and optimized. capes.gov.br The efficiency of such systems is dependent on parameters like catalyst dosage, pH, and initial dye concentration. qut.edu.au For the degradation of a reactive red dye using a TiO₂/Xanthan gum composite under solar light, optimal conditions were found to be pH 5, a catalyst concentration of 25 mg/L, and an H₂O₂ concentration of 400 mg/L. mdpi.com This resulted in 92.5% degradation in 120 minutes, following Langmuir-Hinshelwood pseudo-first-order kinetics. mdpi.com

Combining photocatalysis with ozonation (photocatalytic ozonation) can further enhance degradation. This synergistic process benefits from both the strong oxidizing power of ozone and the photocatalytically generated radicals, leading to faster and more complete mineralization of dyes. cu.edu.tr

Interactive Table: Parameters in Photocatalytic Degradation of Reactive Red Dyes

| Dye | System | Optimal pH | Catalyst/H₂O₂ Conc. | Light Source | Degradation Rate/Efficiency | Ref |

|---|---|---|---|---|---|---|

| Reactive Red Dye | TiO₂/Xanthan Gum | 5 | 25 mg/L / 400 mg/L | Solar | 92.5% in 120 min | mdpi.com |

| Reactive Red 120 | TiO₂/UV | - | - | UV | Process optimized via RSM | capes.gov.br |

| C.I. Reactive Red 2 | UV/TiO₂ | - | - | UV | Studied via response surface methodology | uniroma1.it |

| Aniline (model pollutant) | TiO₂/Porous Ni | - | - | - | Follows pseudo-first-order kinetics | cu.edu.tr |

Wet Air Oxidation

Wet air oxidation (WAO) is recognized as an advanced oxidation process (AOP) with the capability to degrade resilient organic pollutants like azo dyes. rsc.org This method involves the use of oxygen or air as the oxidant in an aqueous environment at elevated temperatures and pressures to break down complex molecules. While specific studies focusing solely on the wet air oxidation of this compound are not prevalent in the reviewed literature, the process is established as a viable technology for treating dye-containing effluents. rsc.orgresearchgate.net The principle of WAO lies in its ability to generate highly reactive species, such as hydroxyl radicals, which can non-selectively attack and mineralize the dye molecules. rsc.org Because dyes are engineered for stability against oxidative forces, processes like WAO are considered necessary for their effective degradation. epa.gov

Electro-Fenton Processes

The Electro-Fenton (EF) process is an electrochemical advanced oxidation process noted for its effectiveness in degrading synthetic dyes. researchgate.net This technique generates hydroxyl radicals (•OH) in situ through the reaction between electrochemically generated hydrogen peroxide (H₂O₂) and a ferrous ion (Fe²⁺) catalyst. researchgate.nethilarispublisher.com The continuous regeneration of Fe²⁺ from Fe³⁺ at the cathode enhances the process's efficiency. researchgate.net

The application of EF and its variant, photoelectro-Fenton (which incorporates UVA light to improve Fe²⁺ regeneration), are considered promising technologies for treating dye-laden wastewater. researchgate.net While much of the literature discusses the degradation of other reactive dyes like Reactive Red 120 or Reactive Black 5, the fundamental principles are applicable to dyes of similar structure, including this compound. researchgate.net The process is considered environmentally friendly due to its use of electrons to generate the reactive species. researchgate.net

Optimization of AOP Parameters (e.g., pH, Oxidant Dose, Temperature)

The efficiency of Advanced Oxidation Processes (AOPs) in degrading reactive dyes is highly dependent on the optimization of several key operational parameters, including pH, oxidant dosage, and temperature.

pH: The solution's pH is a critical factor that influences the rate of dye degradation. For many AOPs, including those involving Fenton and Fenton-like reactions, an acidic pH is often optimal. For instance, in the photo-Fenton oxidation of a reactive red dye, a pH of 2 was found to be optimal. researchgate.net In other studies involving different reactive red dyes, optimal degradation was observed at pH values ranging from 3 to 9. researchgate.netresearchgate.net The pH affects the generation of hydroxyl radicals; for example, ozone decomposition to form •OH is accelerated at higher pH values. rsc.org However, excessively high pH can lead to the formation of radical scavengers, which reduce degradation efficiency. rsc.org

Oxidant Dose: The concentration of the oxidant, such as hydrogen peroxide (H₂O₂), is another crucial parameter. An increase in H₂O₂ concentration generally leads to an increased degradation rate up to an optimal point. For the degradation of Reactive Red 198, the optimal H₂O₂ concentration was found to be 0.03 mM for an initial dye concentration of 200 mg/L. researchgate.net However, an excess of the oxidant can be detrimental, as it can act as a scavenger of the highly reactive hydroxyl radicals it is meant to produce.

Temperature: Temperature can also influence the reaction kinetics. For the adsorption of a reactive red dye onto nanoparticles, one study noted that the maximum sorption capacity occurred at 323 K (50°C). hilarispublisher.com

The interplay of these parameters is complex and often requires a multi-variable optimization approach, such as response surface methodology (RSM), to determine the ideal conditions for maximum dye removal. researchgate.net

Adsorption Technologies

Adsorption is a widely used, effective, and economical method for removing dyes from industrial wastewater due to its operational simplicity and low cost. hilarispublisher.com

Utilization of Activated Carbon

Activated carbon is a highly effective and widely used adsorbent for dye removal from wastewater due to its large surface area and porous structure. hilarispublisher.com Studies have demonstrated its high potential for adsorbing basic dyes. hilarispublisher.com

Research comparing the performance of activated carbon and graphene for the removal of Reactive Red 198 found that activated carbon achieved 100% removal after 120 minutes at an optimal pH of 3. researchgate.net The removal efficiency was found to increase with a higher adsorbent dosage. researchgate.net Kinetic studies revealed that the adsorption process is often controlled by external diffusion initially, followed by internal diffusion. hilarispublisher.com The experimental data for Reactive Red 198 adsorption onto activated carbon fit well with the Langmuir isotherm and the pseudo-second-order kinetic model. researchgate.net

Inorganic Adsorbents (e.g., Red Mud, Magnesium-based Hydrotalcites, Geopolymer Cement)

Various low-cost inorganic materials have been investigated as alternative adsorbents for reactive dyes.

Red Mud: While not specifically detailed for this compound in the provided context, red mud is a bauxite (B576324) processing residue that has been explored for dye adsorption.

Magnesium-based Hydrotalcites: Hydrotalcite, a layered double hydroxide (B78521), has shown potential for removing reactive dyes. One study noted that for a similar class of dyes, the presence of salts significantly impacted adsorption, with MgSO₄ enhancing decolorization. researchgate.net A linear correlation was found between the zeta potential of the solid phase and its decolorization capacity. researchgate.net

Geopolymer Cement: Geopolymer cements, synthesized from industrial by-products like slag and metakaolin, have emerged as effective adsorbents for reactive dyes. researchgate.netresearchgate.net For Reactive Red 195, a slag-based geopolymer mix achieved a decolorization rate of 73% at 120 minutes. researchgate.net The efficiency of geopolymer adsorbents is influenced by factors such as pH, adsorbent dose, and contact time. researchgate.netresearchgate.net For instance, with a slag-based geopolymer, the optimal pH for dye removal was found to be 3. researchgate.net

Nanomaterial Adsorbents (e.g., Nanoparticle Zero Valent Iron (NZVI), Single-Walled Carbon Nanotubes (SWCNTs))

Nanomaterials offer high surface-area-to-volume ratios, making them highly efficient adsorbents for dye removal.

Nanoparticle Zero Valent Iron (NZVI): NZVI has been successfully used as a catalyst in Fenton-like treatments and as an adsorbent for reactive dyes. researchgate.netresearchgate.net In one study, Fe₃O₄ nanoparticles were used to adsorb Reactive Red 198, achieving 88% removal efficiency under optimal conditions (pH 7, 0.5 g/L adsorbent dose, 100 mg/L dye concentration, and 30 minutes contact time). researchgate.net

Single-Walled Carbon Nanotubes (SWCNTs): Carbon nanotubes (CNTs), including both single-walled (SWCNTs) and multi-walled (MWCNTs) varieties, are excellent adsorbents for textile dyes. hilarispublisher.com They possess unique mechanical, chemical, and thermal properties. hilarispublisher.com While specific data for this compound was limited in the search results, studies on other reactive dyes have shown that SWCNTs exhibit high maximum adsorption capacities. hilarispublisher.com For instance, the adsorption of Reactive Blue 4 on SWCNTs yielded a maximum capacity of 567.7 mg/g. hilarispublisher.com Functionalization of SWCNTs, for example with carboxylic acid groups, can further enhance their adsorption capabilities. researchgate.net

Interactive Data Tables

Table 1: Optimal Conditions for Reactive Red Dye Removal by Adsorption

Table 2: Research Findings on Adsorption Kinetics and Isotherms

Adsorption Kinetics and Isotherm Modeling

The removal of this compound from aqueous solutions through adsorption onto materials like gypsum has been analyzed using various kinetic and isotherm models to understand the dynamics and equilibrium of the process.

Adsorption Kinetics

Kinetic studies are crucial for understanding the rate at which a dye is removed from a solution. For this compound, the adsorption process has been found to align well with the pseudo-second-order kinetic model. iwaponline.com The correlation coefficient (R²) for this model was determined to be greater than 0.99, which suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules. iwaponline.com An optimal contact time for the adsorption process was established between 25 and 35 minutes under acidic conditions (pH 2). iwaponline.com

Adsorption Isotherms

Adsorption isotherms describe how the dye molecules distribute between the liquid and solid phases when the adsorption process reaches equilibrium. The adsorption of this compound has been successfully described by both the Langmuir and Freundlich isotherm models. iwaponline.com

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The favorability of the Langmuir process is indicated by the separation factor (R_L), which for this compound was found to be between 0 and 1, confirming that the adsorption process is favorable. iwaponline.com

Freundlich Isotherm: This model is empirical and describes adsorption on heterogeneous surfaces. The favorability of the Freundlich model is indicated by the intensity parameter (1/n). For this compound, this value was determined to be between 0 and 1, which also signifies a favorable adsorption process. iwaponline.com

The applicability of both models suggests that the adsorption of this compound onto gypsum involves both monolayer coverage and heterogeneous surface interactions. iwaponline.com

Interactive Table: Adsorption Model Parameters for this compound Below is a summary of the findings from isotherm and kinetic modeling for the adsorption of this compound onto gypsum.

| Model Type | Model Name | Key Parameter | Finding for this compound | Interpretation | Citation |

| Adsorption Isotherm | Langmuir | Separation Factor (R_L) | 0 < R_L < 1 | Favorable Adsorption | iwaponline.com |

| Adsorption Isotherm | Freundlich | Intensity (1/n) | 0 < 1/n < 1 | Favorable Adsorption | iwaponline.com |

| Adsorption Kinetics | Pseudo-second-order | R² | >0.99 | Chemisorption is rate-limiting | iwaponline.com |

Influence of Adsorbent Characteristics

The physical and chemical properties of the adsorbent material play a critical role in the efficiency of dye removal. Key characteristics influencing the adsorption of this compound include surface area and surface chemistry.

Surface Area and Porosity

The surface area of an adsorbent is directly related to its capacity for dye uptake. In studies using gypsum as an adsorbent for this compound, particle size was a significant factor. iwaponline.com It was observed that a smaller particle size (150 µm) resulted in a higher amount of dye adsorption compared to a larger particle size (300 µm). iwaponline.com This is because smaller particles possess a larger surface area per unit mass, providing more active sites for the dye molecules to bind to. iwaponline.com

Surface Chemistry

The chemical nature of the adsorbent surface also affects performance. Treatment of the adsorbent can modify its surface chemistry and enhance its effectiveness. For instance, acid-treated gypsum yielded higher removal of this compound compared to untreated or base-treated gypsum. iwaponline.com This suggests that an acidic medium, with an optimal pH of 2, promotes the adsorption process, likely by altering the surface charge of the adsorbent to favor the binding of the anionic dye molecules. iwaponline.com Under these optimal conditions (pH 2, 0.8 g adsorbent dose), acid-treated gypsum with a particle size of 150 µm achieved an 89.8% adsorption of this compound. iwaponline.com

Interactive Table: Effect of Adsorbent Characteristics on this compound Removal This table outlines how different properties of gypsum affect its adsorption capacity for this compound.

| Adsorbent Characteristic | Variable | Observation | Reason | Citation |

| Particle Size (Surface Area) | 150 µm vs. 300 µm | Smaller particle size (150 µm) showed higher adsorption. | Larger effective surface area. | iwaponline.com |

| Surface Treatment | Acid-Treated vs. Untreated vs. Base-Treated | Acid-treated gypsum demonstrated the highest dye removal efficiency. | Favorable surface charge modification. | iwaponline.com |

Combined and Hybrid Treatment Systems

Combined and hybrid treatment systems integrate multiple degradation techniques, such as combining advanced oxidation processes (AOPs) with biological treatments or other physical/chemical methods, to enhance the efficiency of dye removal and mineralization.

Based on a thorough review of available scientific literature, specific research detailing the application of combined or hybrid treatment systems exclusively for the degradation of the chemical compound this compound could not be identified. Studies in this area tend to focus on other reactive dyes, such as Reactive Red 120, 195, or 198, employing methods like ozonation, photocatalysis, and Fenton processes. Therefore, detailed research findings on hybrid remediation for this compound are not presented here to maintain strict adherence to the specified subject.

Mechanisms of Dye Substrate Interaction and Fixation

Covalent Bonding with Cellulosic Fibers

The defining feature of reactive dyes is their ability to form a direct chemical bond with the substrate. slideshare.net In the case of cellulosic fibers, this involves the hydroxyl (-OH) groups of the cellulose (B213188) polymer. gavinpublishers.com

Nucleophilic Addition and Substitution Reactions

The formation of the covalent bond between Reactive Red 1 and cellulose occurs through nucleophilic reactions. scribd.com Under alkaline conditions, some of the hydroxyl groups on the cellulose fiber are deprotonated to form highly reactive cellulosate ions (Cell-O⁻). textileexplainer.commdpi.com These cellulosate ions then act as nucleophiles, attacking the electrophilic centers on the reactive dye molecule.

The specific type of reaction depends on the reactive group present in the dye. For dyes containing a halo-heterocyclic group, such as a monochlorotriazine or dichlorotriazine ring, the mechanism is nucleophilic substitution . yok.gov.trwordpress.comnih.gov In this reaction, the cellulosate ion attacks a carbon atom in the heterocyclic ring, displacing a halogen atom (e.g., chlorine) and forming a stable ether linkage (Cell-O-Dye). researchgate.netresearchgate.net

For dyes containing an activated double bond, such as a vinyl sulfone group, the mechanism is nucleophilic addition (specifically, a Michael addition). textileexplainer.comyok.gov.trresearchgate.net The electron-withdrawing sulfone group polarizes the carbon-carbon double bond, making the terminal carbon atom electrophilic and susceptible to attack by the cellulosate ion. textileexplainer.com This results in the formation of a stable ether bond. wordpress.com Some reactive dyes are bi-functional, meaning they contain two reactive groups, and can react via both substitution and addition mechanisms. nih.gov

It is important to note that a competing reaction, hydrolysis, can also occur where the reactive group of the dye reacts with hydroxide (B78521) ions (OH⁻) from the water instead of the cellulose. textileexplainer.com This results in a hydrolyzed, non-reactive form of the dye that cannot bond with the fiber and must be washed off. scribd.com

Role of Reactive Groups and Bridging Moieties

The molecular structure of a reactive dye is comprised of several key components that work in concert to achieve effective dyeing. researchgate.net These include:

Chromophore: This is the part of the molecule responsible for its color, typically containing azo (-N=N-) groups. vulcanchem.com

Reactive Group: This is the functional group that enables the dye to form a covalent bond with the fiber. nih.govvulcanchem.com Common reactive groups include monochlorotriazine (MCT), dichlorotriazine (DCT), and vinyl sulfone (VS). wordpress.comeujournal.org this compound, for example, contains a dichlorotriazine reactive group. wordpress.comontosight.ai

Bridging Moiety: This is a structural component that links the chromophore to the reactive group. textileexplainer.comresearchgate.net This linkage can influence the reactivity and other properties of the dye.

Solubilizing Groups: These are typically sulfonic acid groups (-SO₃H) that enhance the dye's solubility in water, which is essential for the dyeing process. researchgate.netvulcanchem.com

The type of reactive group is a primary determinant of the dye's reactivity and the optimal conditions (temperature, pH) required for fixation. wordpress.com For instance, dichlorotriazine dyes are generally more reactive than monochlorotriazine dyes. scribd.com

Kinetics of Dye Fixation on Cotton Fibers

The study of dyeing kinetics provides insight into the rate at which the dye is fixed to the fiber. The fixation process is the chemical reaction between the dye molecules and the active sites on the fibers. uctm.edu The rate of this reaction is influenced by several factors.

Kinetic studies on reactive dyes, such as those similar to this compound, often show that the fixation process follows a pseudo-second-order rate law, particularly at a constant pH. mdpi.comscielo.br This indicates that the rate of reaction is dependent on the concentration of both the dye and the available reactive sites on the cellulose. mdpi.com The rate of fixation generally increases with time, eventually reaching an equilibrium where most of the accessible reactive sites have been occupied by dye molecules. gavinpublishers.com Research on C.I. Reactive Red 194 showed that maximum exhaustion was achieved after approximately 75 minutes. cellulosechemtechnol.ro Another study on a different reactive red dye found that the dye bath reached equilibrium after 40 minutes, with no significant increase in fixation beyond this point. gavinpublishers.com

Exhaustion and Fixation Behavior

The efficiency of the reactive dyeing process is typically evaluated by two key parameters: exhaustion and fixation.

Exhaustion (%) refers to the percentage of dye that moves from the dyebath onto the fiber during the initial stages of the dyeing process.

Fixation (%) is the percentage of the exhausted dye that chemically reacts with and forms a covalent bond with the fiber.

Comparative Analysis of Mono-Functional and Bi-Functional Reactive Dyes

Reactive dyes can be classified based on the number of reactive groups they possess.

Mono-functional dyes contain one reactive group.

Bi-functional dyes contain two reactive groups. slideshare.net

Bi-functional reactive dyes were developed to improve upon the fixation efficiency of earlier mono-functional dyes. scirp.org The presence of two reactive groups increases the probability of the dye molecule forming a covalent bond with the cellulose fiber. ije.ir This generally leads to higher fixation rates for bi-functional dyes compared to their mono-functional counterparts. mdpi.comijmcr.com Studies have shown that the fixation rate for mono-functional dyes is typically in the range of 50-70%, while for bi-functional dyes, it can be between 70-85%. mdpi.com

Isothermal dyeing experiments have demonstrated that bi-functional dyes exhibit greater exhaustion on cotton than comparable mono-functional dyes. ijmcr.com This improved efficiency not only enhances the color yield but also reduces the amount of unreacted dye in the effluent, which is environmentally beneficial. eujournal.orgijmcr.com

Influence of Dyeing Parameters (e.g., Temperature, Salt, Alkali Concentration)

The success of the dyeing process is highly dependent on carefully controlling various parameters, as they significantly impact both the exhaustion and fixation of the dye. gavinpublishers.com

Salt Concentration: Cellulosic fibers like cotton acquire a negative surface charge in water. Since reactive dyes are also anionic, there is an electrostatic repulsion between the dye and the fiber, which can hinder dye exhaustion. thaiscience.infokuet.ac.bdsapub.org Salt, typically sodium chloride or sodium sulfate (B86663), is added to the dyebath to overcome this repulsion. thaiscience.info The electrolyte neutralizes the negative charge on the fiber surface, allowing the dye molecules to approach and be adsorbed by the fiber. thaiscience.infokuet.ac.bd Increasing the salt concentration generally increases dye exhaustion and, consequently, the color yield. mdpi.comthaiscience.info However, excessive salt concentrations can lead to dye aggregation and precipitation, which can negatively impact the final color yield. thaiscience.info

Alkali Concentration: Alkali, such as sodium carbonate or sodium hydroxide, is essential for the fixation stage of reactive dyeing. nih.govnmims.edu It raises the pH of the dyebath, which promotes the ionization of the hydroxyl groups in cellulose to form the nucleophilic cellulosate ions required for the reaction with the dye. researchgate.netresearchgate.netdavidpublisher.com The concentration of alkali must be carefully controlled. Insufficient alkali will result in poor fixation, while excessive alkali can increase the rate of dye hydrolysis, leading to lower efficiency and potential issues with the dyed fabric. nmims.edudavidpublisher.com Studies have shown that there is an optimal alkali concentration for maximum color strength; for example, with Novacron Red S-B, the K/S value increased as the alkali concentration went from 6 g/L to 8 g/L and then decreased as it was further increased to 10 g/L. researchgate.netdavidpublisher.com

The following table summarizes the influence of key dyeing parameters on the exhaustion and fixation of reactive dyes.

| Parameter | Effect on Exhaustion | Effect on Fixation | Notes |

| Temperature | Increases rate of diffusion | Increases reaction rate up to an optimum, then can increase hydrolysis | Optimal temperature balances fixation and hydrolysis. jsaer.comresearchgate.net |

| Salt Concentration | Increases by neutralizing fiber surface charge | Indirectly increases by promoting higher exhaustion | Excessive salt can cause dye aggregation. thaiscience.info |

| Alkali Concentration | No direct effect | Essential for creating cellulosate ions for reaction | Optimal concentration is crucial to maximize fixation and minimize hydrolysis. researchgate.netdavidpublisher.com |

Non-Aqueous Dyeing Systems (e.g., Decamethyl-Cyclopentasiloxane)

The use of non-aqueous dyeing systems, such as those employing decamethylcyclopentasiloxane (B1670010) (D5), represents a significant shift from traditional water-intensive methods for applying reactive dyes like this compound. mdpi.comresearchgate.net This technology aims to reduce water consumption and pollution, offering an alternative for more sustainable textile processing. mdpi.comresearchgate.net In the D5 system, the dyeing process involves dissolving the reactive dye in a minimal amount of water, which is then dispersed within the D5 solvent. mdpi.com This creates a high-concentration dye solution that is preferentially absorbed by the cotton fabric due to the high affinity between the aqueous dye solution and the fiber. mdpi.com

The mechanism proceeds as the dye solution diffuses to the fiber, effectively creating a dyeing environment with a very low liquor ratio on the fabric's surface. mdpi.com A concentration gradient drives the dye to diffuse into the fiber, where it can then form a covalent bond under alkaline conditions. mdpi.com Studies using C.I. Reactive Red 120, a structurally similar dye, in a D5 medium demonstrate high efficiency. mdpi.comresearchgate.net Research indicates that in a D5 system, the dye uptake can reach nearly 100%, a significant improvement over the 50-70% uptake common in traditional aqueous systems. mdpi.comresearchgate.net Furthermore, the fixation rate is also considerably higher, ranging from 70-90% compared to 40-60% in water-based dyeing. researchgate.net The low viscosity of the D5 solvent also facilitates easier washing of the fabric after dyeing. researchgate.net This process can be conducted with little to no salt, which is a major component and pollutant in conventional reactive dyeing. mdpi.comresearchgate.net

Auxiliary Agents and Their Role in Dyeing

Auxiliary agents are critical components in the reactive dyeing process, influencing everything from the dye's affinity for the fiber to the final fastness properties of the dyed textile. ajol.infowhiterose.ac.uk These chemicals include electrolytes, polymers, and crosslinking agents, each playing a specific role in optimizing the dyeing procedure. ajol.infopjsir.orgbohrium.com

Electrolyte Effects on Dye-Fiber Affinity

In reactive dyeing, electrolytes are essential for promoting dye uptake by the cellulosic fiber. pjsir.orgresearchgate.net Cellulosic fibers, like cotton, acquire a negative surface charge when immersed in water. pjsir.orgresearchgate.net Since reactive dyes are also anionic, this results in electrostatic repulsion, which hinders the dye from approaching the fiber surface. pjsir.orgpjsir.org

Table 1: Effect of Sodium Sulfate Concentration on C.I. Reactive Red 120 Adsorption in a D5 Non-Aqueous System Data derived from studies on C.I. Reactive Red 120, a representative bifunctional reactive red dye.

| Sodium Sulfate Concentration (% o.w.f) | Dye Adsorption after 10 min (%) | Adsorption Rate (mg/g·min) | Final K/S Value |

| 0 | 80 | 3.85 | 15.89 |

| 5.2 | - | - | 16.67 |

| 7.8 | - | - | - |

| 13 | 87 | 5.04 | - |

| Source: Data synthesized from research on dyeing with C.I. Reactive Red 120 in a decamethylcyclopentasiloxane (D5) medium. mdpi.comresearchgate.net |

Synthetic Polymers and Crosslinking Agents for Enhanced Fixation

Synthetic polymers and crosslinking agents are employed to improve various properties of the dyed fabric, including dye fixation, color yield, and functional characteristics like wrinkle resistance. bohrium.comresearchgate.net These agents can be applied either by pretreating the fabric or by incorporating them into the dyeing process itself. bohrium.com

Cationic polymers can be used to modify the cotton surface, introducing positive charges that electrostatically attract the anionic reactive dye molecules. mdpi.com This modification allows for effective dyeing under salt-free conditions, reducing the environmental impact of the process. mdpi.com The interaction between the sulfonate groups of the dye and the cationic units of the polymer dominates the dyeing mechanism on these modified fabrics. mdpi.com

Other synthetic polymers, such as polyacrylic acid, can be applied to cotton in conjunction with a crosslinking agent. bohrium.com This pretreatment can enable reactive dyeing at a neutral pH without the need for salt or alkali in the dyebath. bohrium.com The polymer and crosslinking agent form a network that can covalently bond with the dye molecule, enhancing fixation. bohrium.com

Crosslinking agents like 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid, which are polycarboxylic acids, can be used to improve both color and wrinkle properties. researchgate.netscispace.com These agents can esterify the hydroxyl groups of both the cellulose and the reactive dye, effectively crosslinking the dye to the fiber. researchgate.net This process can significantly increase the surface color depth (K/S value) of the dyed fabric. researchgate.net Synthetic polymers can also act as fixers when applied after dyeing, crosslinking the dye and the fiber to improve fastness properties. researchgate.netresearchgate.net

Table 2: Examples of Polymers and Crosslinking Agents for Enhanced Fixation

| Agent Type | Specific Example | Function | Outcome |

| Synthetic Polymer | Polyacrylic Acid (PAA) | Pretreatment of cotton to enable neutral pH dyeing. bohrium.com | Allows for dyeing without salt or alkali; improves dye uptake. bohrium.com |

| Cationic Polymer | Copolymers of VBC and VBCTEAM | Modifies cotton surface to be cationic. mdpi.com | Enables salt-free dyeing through electrostatic attraction. mdpi.com |

| Crosslinking Agent | 1,2,3,4-Butanetetracarboxylic Acid (BTCA) | Esterifies hydroxyl groups of cellulose and dye. researchgate.netscispace.com | Increases color depth and imparts wrinkle resistance. researchgate.netscispace.com |

| Crosslinking Agent | Citric Acid | Used in combined dyeing and finishing processes. ijaem.net | Acts as a crease-resistant agent while fixing the dye. ijaem.net |

| Synthetic Polymer Fixer | Dicyandiamide-based polymer | Applied during dyeing to crosslink dye and fiber. researchgate.netresearchgate.net | Enhances dye fixation percentage and improves fastness. researchgate.net |

| Source: Compiled from various studies on reactive dyeing enhancement. bohrium.comresearchgate.netresearchgate.netmdpi.comscispace.comresearchgate.netijaem.net |

Computational and Theoretical Investigations of Reactive Red Dyes

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to predict the properties of a chemical compound based on its molecular structure. These studies are instrumental in understanding how different structural features of a reactive dye molecule influence its behavior during the dyeing process.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSPR technique that correlates the biological activity or property of a series of molecules with their 3D steric and electrostatic fields. In the context of reactive dyes, CoMFA is employed to model the affinity of dyes for textile fibers. For anionic azo dyes, such as Reactive Red 1, CoMFA studies have been conducted to understand their interaction with cellulose (B213188) fibers.

These studies typically involve aligning a set of dye molecules and calculating their steric and electrostatic fields at various grid points in a defined 3D space. The resulting field values are then used as independent variables in a partial least squares (PLS) analysis to build a predictive model for a specific property, such as dye-fiber affinity. Research has shown that electrostatic interactions often predominate in the binding of anionic azo dyes to cellulose acs.org. The models generated can highlight regions around the dye molecule where positive or negative electrostatic potentials, or steric bulk, are favorable or unfavorable for high affinity.

Key Research Findings from CoMFA Studies of Azo Dyes:

| Finding | Implication for Dye Design |

| Predominance of electrostatic interactions in dye-cellulose binding acs.org. | Modifying the dye structure to enhance favorable electrostatic interactions can improve dye-fiber affinity. |

| Steric fields are also significant, indicating the importance of molecular shape nih.gov. | The shape of the dye molecule should be complementary to the binding sites on the fiber. |

| Neutral dye structures can sometimes yield better statistical models than anionic forms acs.org. | The charge state of the dye under specific pH conditions is a critical factor in modeling. |

QSPR models can be developed to predict various dyeing properties beyond just affinity. These properties include absorptivity (a measure of how much light a dye absorbs at a specific wavelength), exhaustion (the percentage of dye that transfers from the dyebath to the fiber), and fixation (the percentage of exhausted dye that covalently bonds to the fiber).

These models often utilize a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. Descriptors can be constitutional (e.g., molecular weight), topological (describing atomic connectivity), geometric (related to the 3D structure), or quantum-chemical (e.g., HOMO and LUMO energies). By establishing a mathematical relationship between these descriptors and a particular dyeing property, it becomes possible to predict that property for new, unsynthesized dye molecules. Studies have demonstrated the utility of QSPR in predicting properties like the maximum absorption wavelength (λmax) of dyes researchgate.net.

Table of Commonly Used Molecular Descriptors in Dye QSPR:

| Descriptor Type | Examples | Predicted Property |

| Quantum-Chemical | HOMO energy, LUMO energy, Dipole moment | Affinity, Reactivity, λmax |

| Topological | Connectivity indices, Wiener index | Solubility, Adsorption |

| Constitutional | Molecular weight, Number of specific atoms | Exhaustion, Fixation |

| Geometric | Molecular surface area, Molecular volume | Diffusion, Levelness |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a detailed, atomistic view of the interactions between dye molecules and fibers, as well as with other molecules in the dyeing medium. These methods can elucidate the mechanisms of dye binding and help in the interpretation of experimental results.

Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for studying the non-covalent interactions that govern the initial adsorption of a reactive dye onto a fiber surface before the formation of a covalent bond. These simulations can model the conformational changes of both the dye and the fiber, as well as the role of water molecules and other solutes in the dyeing process.

For reactive dyes like this compound and cellulosic fibers such as cotton, these interactions primarily involve hydrogen bonds, van der Waals forces, and electrostatic interactions between the sulfonate groups of the dye and any charged groups on the fiber surface sustainability-directory.com. MD simulations can provide insights into the preferred binding sites and orientations of the dye on the fiber, as well as the thermodynamics of the binding process. Research on the adsorption of reactive dyes onto cellulose has utilized molecular dynamics to detail the process on a molecular scale researchgate.net.

While the primary interaction of reactive dyes is with textile fibers, there is also interest in their interactions with biomolecules, particularly in the context of environmental impact and biocompatibility. Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex nih.gov.

For instance, molecular docking studies have been performed to investigate the interaction of reactive dyes with proteins like human serum albumin biorxiv.org. Such studies can help to understand the potential for these dyes to act as allergens or to have other biological effects. The docking results can identify the key amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions).

Design of Novel Reactive Dye Structures

The insights gained from QSPR, CoMFA, and molecular modeling studies can be leveraged in the rational design of novel reactive dye structures with improved properties. By understanding the structural features that lead to desirable characteristics such as high affinity, good fastness, and specific colors, chemists can computationally screen and prioritize new dye candidates for synthesis.

This computational-led design process can significantly reduce the time and cost associated with the traditional trial-and-error approach to dye development. For example, if a QSPR model indicates that a more positive electrostatic potential in a certain region of the dye molecule would increase its affinity for a fiber, new structures incorporating electron-donating groups in that region can be designed and evaluated virtually before being synthesized in the laboratory. The development of novel reactive dyes often focuses on modifying the reactive groups or the chromophore to enhance performance mdpi.comcerradopub.com.br. For instance, novel reactive dyes with acyl fluoride groups have been designed and synthesized to achieve salt-free dyeing of cotton nih.gov.

Advanced Analytical Methodologies for Reactive Red Dye Research

Spectroscopic Techniques

Spectroscopy is a fundamental tool in the analysis of reactive dyes. It leverages the interaction of electromagnetic radiation with the dye molecules to provide information on concentration, structure, and chemical environment.

UV-Visible Spectrophotometry for Decolorization and Concentration Monitoring

UV-Visible spectrophotometry is a primary technique for tracking the progress of dye degradation and quantifying the dye concentration in aqueous solutions. The methodology is based on the Beer-Lambert law, which correlates the absorbance of light by a solution to the concentration of the absorbing species. valenciacollege.edu The colored nature of Reactive Red 1 is due to its chromophores, which absorb light in the visible region of the electromagnetic spectrum.

The core principle in monitoring decolorization is to measure the change in absorbance at the dye's wavelength of maximum absorbance (λmax). valenciacollege.edu As the dye degrades, its chromophoric structure is broken down, leading to a decrease in the absorbance peak's intensity. Complete disappearance of the peak in the visible region signifies successful decolorization. sciepub.comrsc.org Researchers establish the λmax for a specific reactive red dye by scanning the dye solution across a range of wavelengths (typically 200-800 nm). jabsonline.orgnih.gov This λmax is then used for all subsequent measurements during degradation studies. For instance, various reactive red dyes exhibit their λmax at different wavelengths, as shown in the table below.

Table 1: Wavelength of Maximum Absorbance (λmax) for Various Reactive Red Dyes

| Reactive Dye | λmax (nm) | Reference |

|---|---|---|

| Reactive Red 120 | 510 | jabsonline.org |

| Reactive Red 141 | 544 | researchgate.net |

| Reactive Red 152 | 554 | nih.gov |

| Reactive Red ME4BL | 540 | sciepub.com |

In some degradation pathways, new absorption peaks may appear in the UV region, indicating the formation of aromatic metabolites that are colorless but still present in the solution. jabsonline.org This highlights the utility of scanning a full UV-Vis spectrum, not just monitoring the visible λmax, for a more complete understanding of the degradation process.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Metabolite Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule, making it invaluable for the structural analysis of this compound and its degradation products. arcjournals.orgnih.gov The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. arcjournals.org These absorptions correspond to the vibrations of specific chemical bonds within the molecule, creating a unique spectral "fingerprint."

In the context of this compound research, FTIR is used to confirm the dye's structure and to verify its breakdown after treatment. The spectrum of the parent dye shows characteristic absorption bands corresponding to its key functional groups. The biodegradation or chemical degradation is confirmed by comparing the FTIR spectrum of the treated dye sample with that of the untreated dye. researchgate.net A significant change in the spectrum, such as the disappearance of key peaks or the appearance of new ones, provides clear evidence of molecular transformation. researchgate.netresearchgate.net

Key spectral features for reactive red dyes include:

Azo Bond (-N=N-): The stretching vibration of the azo group, central to the dye's color, is typically observed in the 1411-1765 cm⁻¹ region. researchgate.netscienceworldjournal.org Its disappearance is a primary indicator of dye degradation. jabsonline.orgjabsonline.org

Sulfonate Group (S=O): The stretching of S=O from the sulfonate groups, which confer water solubility, appears in the 1010-1377 cm⁻¹ range. researchgate.netscienceworldjournal.org

C-Cl Bond: The presence of the reactive chlorotriazine group is indicated by a peak for the C-Cl bond, typically between 56 and 925 cm⁻¹. scienceworldjournal.org

-OH and -NH Groups: Broad stretching vibrations for hydroxyl and amine groups are found in the 3309-3504 cm⁻¹ region. researchgate.netscienceworldjournal.org

Following degradation, new peaks may emerge, for example, corresponding to C-O stretching of primary alcohols or C-H deformation of alkanes, indicating the formation of smaller, simpler molecules. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Reactive Red Dyes

| Functional Group | Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| -OH and -NH stretching | 3309 - 3504 | Hydroxyl and Amine groups | researchgate.netresearchgate.net |

| -N=N- stretching (Azo group) | 1411 - 1765 | Chromophore; disappearance indicates decolorization | researchgate.netresearchgate.netscienceworldjournal.org |

| S=O stretching (Sulfonate) | 1010 - 1377 | Solubilizing group | researchgate.netscienceworldjournal.org |

| C-Cl stretching (Triazine ring) | 56 - 925 | Reactive group for fiber binding | scienceworldjournal.org |

UV-Vis Microspectrophotometry for Dye in Fibers

UV-Vis Microspectrophotometry (MSP) is a specialized analytical technique that combines microscopy with UV-Visible spectroscopy, allowing for the analysis of dye directly on a single textile fiber. researchgate.net This method is particularly prominent in forensic science for the comparison and discrimination of fiber evidence. researchgate.netsjsu.edu UV-Vis MSP is considered a rapid and non-destructive technique that can distinguish between fibers of similar color but different dye compositions. sjsu.edu

The analysis involves recording spectra in the UV-Vis range (e.g., 200-800 nm) from a microscopic spot on the fiber. nih.gov The resulting spectrum provides an objective measure of the fiber's color. Studies have shown that MSP is highly effective at distinguishing between cotton fibers dyed with different reactive dyes, even those from the same manufacturer and of a similar shade. nih.gov It can also differentiate between fibers dyed with varying concentrations of the same dye. nih.gov

However, a significant challenge in the MSP analysis of dyed fibers, particularly those with red dyes, is the phenomenon of photofading. researchgate.netnih.gov This refers to the loss of color and a reduction in absorbance when the fiber is exposed to the instrument's light source during analysis. researchgate.netnih.gov This potential for spectral alteration must be carefully considered and managed by analysts to ensure accurate and reliable comparisons. dntb.gov.ua Another limitation is that while MSP can differentiate concentrations, it is generally not possible to accurately estimate the absolute concentration of the dye in the fiber because the Beer-Lambert law is often not obeyed in the solid state. nih.gov

Chromatographic Techniques

Chromatography is essential for separating the complex mixture of compounds that can result from the degradation of this compound. This separation allows for the individual identification of the breakdown products, or metabolites.

High-Performance Liquid Chromatography (HPLC) for Degradation Metabolites

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the degradation of reactive dyes. It is used to separate the components of the mixture produced after a decolorization process. jabsonline.orgjabsonline.org The confirmation of biodegradation is achieved by comparing the HPLC chromatogram of the parent dye with that of the metabolites. researchgate.net

In a typical analysis, the original this compound solution will show one or more distinct peaks at specific retention times. researchgate.netresearchgate.net After the degradation process, the chromatogram of the treated sample will show a significant reduction or complete disappearance of the parent dye's peaks and the emergence of new peaks at different retention times. sciepub.com These new peaks represent the various intermediate metabolites formed during the breakdown of the complex dye molecule. The shift in retention times confirms that the parent dye has been transformed into different, typically smaller and more polar, compounds. researchgate.net

Table 3: HPLC Retention Times (min) for Reactive Red Dyes and Their Degradation Metabolites

| Reactive Dye | Parent Dye Peak(s) (min) | Metabolite Peaks (min) | Reference |

|---|---|---|---|

| Reactive Red 198 | 1.904, 2.343 | 1.984, 2.597, 2.837, 3.269, 3.502 | researchgate.net |

| Reactive Red F3B | 2.669, 3.092, 3.686, 4.846, 5.407, 7.839, 9.482 | 1.846, 2.388, 3.226, 3.617, 4.862, 5.428 | researchgate.net |

| Reactive Red ME4BL | 3.662, 4.915, 9.497, 10.578, 12.180 | 3.091, 4.927 | sciepub.com |

| Reactive Red 141 | 2.243 | 2.498, 4.80, 6.84 | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify the individual chemical components within a sample. In the study of this compound, it is specifically applied to identify the volatile and semi-volatile organic compounds formed during the dye's degradation. jabsonline.orgjabsonline.org

The gas chromatograph separates the different metabolites from the extracted sample, and each separated component then enters the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible way. The resulting mass spectrum is a unique pattern of fragment masses that acts as a molecular fingerprint. By comparing this fragmentation pattern to libraries of known compounds, the precise chemical structure of the metabolites can be determined. pjsir.org

GC-MS analysis has been instrumental in elucidating the degradation pathways of reactive dyes. Research has shown that the breakdown of complex azo dyes often results in the formation of simpler, and sometimes toxic, aromatic compounds. researchgate.net

Table 4: Metabolites of Reactive Red Dyes Identified by GC-MS

| Parent Dye | Identified Degradation Metabolites | Reference |

|---|---|---|

| Reactive Red 141 | Naphthalene diazonium, p-dinitrobenzene, Naphthol | researchgate.net |

| Azo Dyes (general) | Benzene derivatives, Biphenyl derivatives, Naphthalene derivatives | researchgate.net |

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Cleavage Products

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful analytical technique used to identify the cleavage products of reactive dyes like this compound, particularly when they are bound to a matrix. researchgate.netnih.gov Due to their chemical properties, reactive dyes can form covalent bonds with various substrates, making their direct detection challenging. nih.gov An effective method to analyze these bound dyes is through the reductive cleavage of the azo bond, which liberates characteristic aromatic amines. researchgate.netnih.gov

The process typically involves a chemical reduction step to break the azo bridge in the dye molecule. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or sodium hydrosulfite are effective for this purpose. researchgate.netnih.gov For instance, the hydrogenolytic cleavage of the azo bridge in a related dye, Reactive Red 195, releases 2-amino-1,5-naphthalene-disulfonic acid, which can then be detected. nih.gov Following cleavage, the resulting amine products are often enriched using Solid Phase Extraction (SPE) to concentrate the analytes and remove interfering matrix components before analysis. nih.gov

The prepared sample is then introduced into the LC-ESI-MS/MS system. The liquid chromatography component separates the different cleavage products based on their physicochemical properties. The eluent from the LC column is then introduced into the electrospray ionization (ESI) source, which generates gas-phase ions from the analyte molecules. These ions are subsequently analyzed by the tandem mass spectrometer (MS/MS). The first mass analyzer selects a specific ion (a precursor ion), which is then fragmented, and the resulting product ions are analyzed by the second mass analyzer. This process provides a high degree of sensitivity and selectivity, allowing for the confident identification of the cleavage products even at low concentrations. researchgate.netnih.gov This methodology is crucial for detecting the presence of reactive dyes in various materials by identifying their specific breakdown products. nih.gov

Mass Spectrometry for Compound Structure Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of chemical compounds, including dyes like this compound and their degradation products. currenta.denih.gov The fundamental principle of mass spectrometry involves ionizing a compound to generate charged molecules or molecular fragments and then measuring their mass-to-charge ratio (m/z). arcjournals.org The resulting mass spectrum provides a molecular fingerprint that can reveal the compound's elemental composition and structural features. fiveable.me

High-resolution mass spectrometry (HRMS) is particularly valuable as it can measure the mass of a molecule with very high accuracy (often to four decimal places), which allows for the determination of its molecular formula. currenta.defiveable.me Techniques like Quadrupole Time-of-Flight (Q-ToF) mass spectrometry, often coupled with electrospray ionization (ESI), are commonly used for this purpose. currenta.de The high resolution of these instruments also allows for the observation of the isotope pattern of a mass signal, which is specific to a particular elemental composition and can further confirm the proposed molecular formula. currenta.de

For structural elucidation, the fragmentation patterns of the molecule are key. In a mass spectrometer, molecules can be induced to break apart into smaller, characteristic fragment ions. currenta.denih.gov By analyzing the masses of these fragments, chemists can piece together the structure of the parent molecule. Tandem mass spectrometry (MS/MS) is a powerful extension of this principle, where a specific ion is selected, fragmented, and its fragments are then analyzed. nih.govfiveable.me This technique is especially useful for analyzing complex mixtures, as it can provide structural information for individual components. currenta.de When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS becomes an even more potent tool for identifying unknown compounds and elucidating their structures in detail. currenta.dearcjournals.org

Techniques for Assessing Biodegradability (e.g., Biochemical Oxygen Demand/Chemical Oxygen Demand Ratio)

The biodegradability of chemical compounds like this compound is a critical parameter for assessing their environmental impact. A common method to evaluate this is by determining the ratio of Biochemical Oxygen Demand (BOD) to Chemical Oxygen Demand (COD). boquinstrument.com